REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7]Br.C1(C)C=CC=CC=1.O>CO>[CH3:1][O:2][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=1[Br:4] |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CBr)C=CC=C1
|
Name
|
|
Quantity
|
70.4 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
CUSTOM
|
Details
|
an organic layer was recovered
|
Type
|
EXTRACTION
|
Details
|
An aqueous layer was extracted with 211 g of toluene three times
|
Type
|
ADDITION
|
Details
|
the recovered organic layer and 211 g of water were added
|
Type
|
WASH
|
Details
|
this was washed
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1=C(C=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |